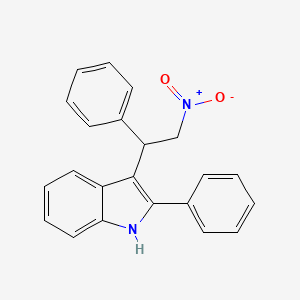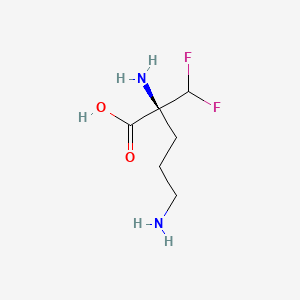
L-依氟鸟氨酸
描述
L-Eflornithine, also known as DFMO, is a medication used to treat African trypanosomiasis (sleeping sickness) and excessive hair growth on the face in women . It is an ornithine decarboxylase inhibitor . It was developed in the 1970s and came into medical use in 1990 . It is on the World Health Organization’s List of Essential Medicines .
Synthesis Analysis
Eflornithine is a “suicide inhibitor,” irreversibly binding to ornithine decarboxylase (ODC) and preventing the natural substrate ornithine from accessing the active site .Molecular Structure Analysis
The molecular formula of L-Eflornithine is C6H12F2N2O2 . The IUPAC name is (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid . The molecular weight is 182.17 g/mol .Chemical Reactions Analysis
Eflornithine is an irreversible inhibitor of ornithine decarboxylase, an enzyme that catalyses the conversion of ornithine to putrescine .Physical And Chemical Properties Analysis
L-Eflornithine has a molecular weight of 182.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 5 .科学研究应用
Dermatology: Treatment of Hirsutism
Application Summary
L-Eflornithine is used in dermatology as a topical treatment for hirsutism, which is characterized by excessive hair growth in women .
Experimental Procedures
The application involves the topical administration of L-Eflornithine cream (usually 13.9%) to the affected areas of the skin. The cream is applied twice daily, at least eight hours apart, or as directed by a healthcare provider .
Results
Clinical studies have shown that L-Eflornithine cream can significantly reduce facial hair growth in women with hirsutism. The treatment led to improvement in hair growth scores and patient self-assessment scores within 8 weeks of starting treatment .
Oncology: Chemoprevention in Colorectal Cancer
Application Summary
L-Eflornithine has been studied for its potential use in chemoprevention for high-risk colorectal cancer patients .
Experimental Procedures
The method involves administering a combination therapy of L-Eflornithine with other drugs like sulindac or aspirin. Dosages and treatment regimens vary based on the specific clinical trial protocols .
Results
Meta-analyses of clinical trials indicate that L-Eflornithine combination therapy can lower the incidence of recurrent adenomas in patients with a history of advanced colorectal cancer .
Tropical Medicine: Treatment of Human African Trypanosomiasis
Application Summary
L-Eflornithine is a recommended treatment for late-stage gambiense human African trypanosomiasis, a neglected tropical disease .
Experimental Procedures
Treatment consists of repeated intravenous infusions of L-Eflornithine, often in combination with nifurtimox. The standard dosing regimen includes a 7-day course of intravenous L-Eflornithine infusions .
Results
Clinical studies have shown that L-Eflornithine is effective in treating late-stage gambiense human African trypanosomiasis, with improved survival rates compared to previous treatments .
Neuroscience: High-Risk Neuroblastoma Treatment
Application Summary
L-Eflornithine is used in neuroscience to reduce the risk of relapse in patients with high-risk neuroblastoma who have shown a response to prior therapy .
Experimental Procedures
The treatment involves oral administration of L-Eflornithine as a maintenance therapy, in combination with other modalities like anti-GD2 immunotherapy .
Results
Clinical trials have observed a significant reduction in the risk of relapse and death in patients treated with L-Eflornithine .
Biochemistry: Ornithine Decarboxylase Inhibition
Application Summary
In biochemistry, L-Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase, an enzyme involved in polyamine synthesis and associated with cell proliferation .
Experimental Procedures
The biochemical application of L-Eflornithine involves its use in research studies to understand the role of ornithine decarboxylase in various biological processes and diseases .
Results
Research has shown that inhibition of ornithine decarboxylase by L-Eflornithine can affect cell growth and has potential therapeutic implications in conditions like cancer .
Clinical Trials: Efficacy and Safety Evaluation
Application Summary
L-Eflornithine is frequently used in clinical trials to evaluate its efficacy and safety in treating various conditions, including cancer .
Experimental Procedures
Clinical trials involving L-Eflornithine typically follow rigorous protocols, including dose-escalation studies, randomized controlled trials, and long-term follow-up for assessing treatment outcomes .
Results
Ongoing and completed clinical trials have provided valuable data on the safety profile and therapeutic potential of L-Eflornithine in different medical applications .
This analysis provides a detailed overview of the diverse applications of L-Eflornithine across various scientific fields, highlighting its significance in both clinical and research settings.
Pharmaceutical Technology: Drug Delivery Systems
Application Summary
L-Eflornithine is being explored for use in advanced drug delivery systems, such as electrospun nanofibers, which could be used as a face mask for hirsutism treatment .
Experimental Procedures
The development of L-Eflornithine hydrochloride-loaded electrospun nanofibers involves combining polyvinyl pyrrolidone (PVP) with hyaluronic acid to create a fibrous mat that can release the drug with maximum skin penetration .
Results
The EFH-loaded fibers showed an initial burst release of 80% in the first 5 minutes, followed by a complete release after 360 minutes, demonstrating the potential for rapid and effective drug delivery .
Chemoprevention: Colorectal and Skin Carcinogenesis
Application Summary
L-Eflornithine has shown promise in chemoprevention, particularly in lowering polyamine levels in colorectal mucosa and has strong preclinical evidence for application in colorectal and skin carcinogenesis .
Experimental Procedures
This involves the administration of L-Eflornithine, potentially in combination with other chemopreventive agents, to at-risk patient populations.
Results
Studies suggest that L-Eflornithine can aid in chemoprevention by altering polyamine metabolism, which is crucial in cell proliferation and cancer development .
Research Tool: Biochemical Studies
Application Summary
L-Eflornithine serves as a valuable research tool in biochemical studies to investigate the role of ornithine decarboxylase in various biological processes and diseases .
Experimental Procedures
It is used in laboratory settings to inhibit ornithine decarboxylase in cell cultures or animal models to study the enzyme’s role in cell growth and differentiation.
Results
Such research has provided insights into the potential therapeutic implications of L-Eflornithine in conditions like cancer, where ornithine decarboxylase is often upregulated .
Clinical Research: Combination Therapies
Application Summary
L-Eflornithine is being studied in combination with other drugs, such as melarsoprol and nifurtimox, for enhanced efficacy in treating diseases like human African trypanosomiasis .
Experimental Procedures
Clinical research involves administering L-Eflornithine in conjunction with these drugs, following specific protocols designed to maximize therapeutic outcomes.
Results
Studies have found that such combination therapies can be more effective and safer than single-drug treatments, offering improved patient outcomes .
Personal Care Products: Cosmetic Applications
Application Summary
Beyond medical uses, L-Eflornithine is also an active ingredient in cosmetic products, such as creams designed to slow down facial hair growth in women .
Experimental Procedures
The compound is formulated into topical creams that are applied to the skin to inhibit hair growth over time.
Results
These products have been clinically tested and shown to be effective in reducing unwanted facial hair growth, improving the quality of life for users .
安全和危害
未来方向
There is ongoing research into the use of Eflornithine for other conditions like facial hirsutism and cancer, especially when ornithine decarboxylase is highly upregulated in tumor cells . There is also interest in targeting ornithine carboxylase as a potential cancer treatment . Furthermore, research is being conducted on the oral and brain uptake mechanisms of D- and L-eflornithine .
属性
IUPAC Name |
(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCYCQAOQCDTCN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@](C(F)F)(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880061 | |
| Record name | L-Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Eflornithine | |
CAS RN |
66640-93-5 | |
| Record name | L-Eflornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFLORNITHINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C780YUS9YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

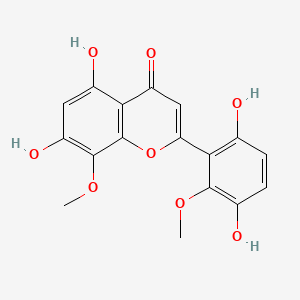
![(E)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B1674616.png)
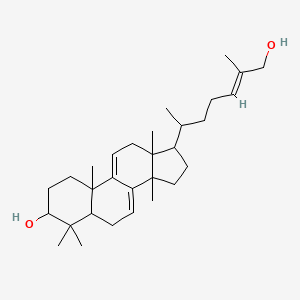
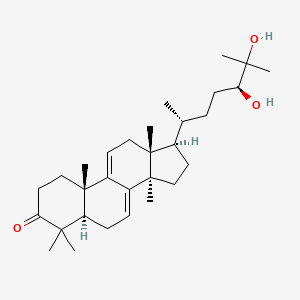
![(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1674622.png)
![2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B1674624.png)
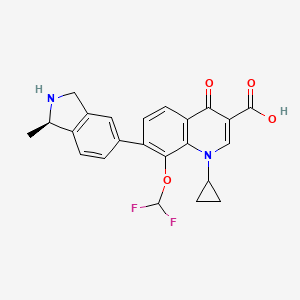
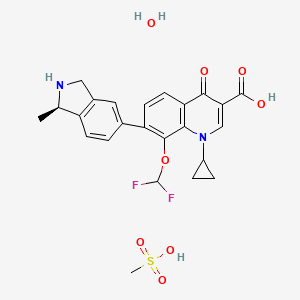
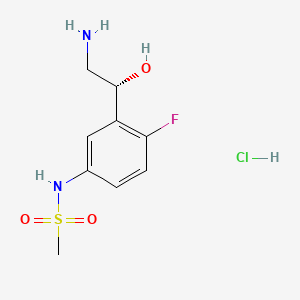
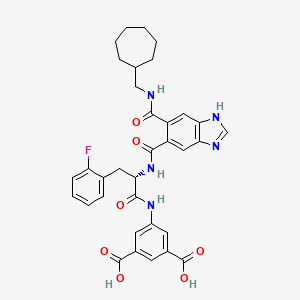
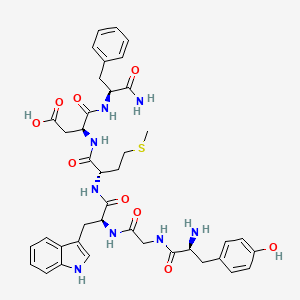
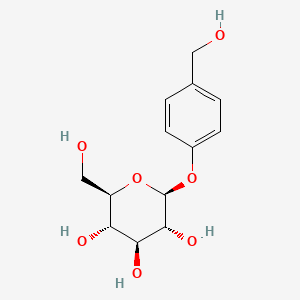
![(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B1674635.png)
